MAO vs. DAO Selectivity: Iproniazid vs. Isoniazid
Iproniazid and isoniazid are structurally similar hydrazine derivatives but exhibit fundamentally different enzyme inhibition profiles. In contrast to isoniazid, which selectively inhibits diamine oxidase (DAO), iproniazid is a potent and relatively selective inhibitor of monoamine oxidase (MAO) [1]. This differential selectivity is the basis for iproniazid's development as an antidepressant and remains the primary reason for its selection over isoniazid in MAO-focused research. Isoniazid has negligible MAO inhibitory activity at the same concentrations [2].
| Evidence Dimension | Enzyme Inhibition Selectivity (MAO vs. DAO) |
|---|---|
| Target Compound Data | Potent, relatively selective and irreversible inhibitor of MAO |
| Comparator Or Baseline | Isoniazid: Inhibits diamine oxidase (DAO) selectively |
| Quantified Difference | Qualitative difference: Iproniazid is a MAO inhibitor; Isoniazid is a DAO inhibitor. |
| Conditions | In vitro enzyme inhibition assays (Zeller et al., 1952) |
Why This Matters
For researchers investigating MAO, iproniazid is the appropriate tool compound, whereas isoniazid is not a functional MAOI and will not produce the same experimental outcomes.
- [1] Zeller, E. A., et al. (1952). In vivo and in vitro inhibition of monoamine oxidase by 1-isonicotinyl-2-isopropylhydrazine (Marsilid). Journal of Pharmacology and Experimental Therapeutics, 106(4), 415-416. View Source
- [2] Studies on Monoamine Oxidase Report 2: p-Methylphenyl Hydrazine, A Potent And Selective Monoamine Oxidase Inhibitor. (1960). The Japanese Journal of Pharmacology, 9(2), 159-168. View Source
